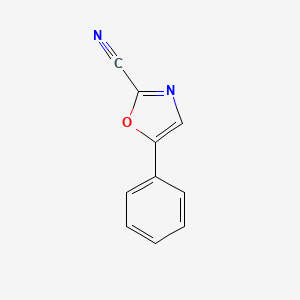

5-Phenyloxazole-2-carbonitrile

Description

Structure

3D Structure

Propriétés

Numéro CAS |

70594-46-6 |

|---|---|

Formule moléculaire |

C10H6N2O |

Poids moléculaire |

170.17 g/mol |

Nom IUPAC |

5-phenyl-1,3-oxazole-2-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H |

Clé InChI |

VVPKXWNJXPWSTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C#N |

SMILES canonique |

C1=CC=C(C=C1)C2=CN=C(O2)C#N |

Origine du produit |

United States |

Chemical Reactivity and Transformation Studies of 5 Phenyloxazole 2 Carbonitrile

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in 5-phenyloxazole-2-carbonitrile is an aromatic heterocycle. Its reactivity is a balance between the electron-donating character of the oxygen atom and the electron-withdrawing nature of the nitrogen atom and the 2-cyano group.

Electrophilic Aromatic Substitution Reactions

Hypothetical Electrophilic Aromatic Substitution Data

| Reaction | Reagents | Expected Major Product(s) on Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 5-(4-nitrophenyl)oxazole-2-carbonitrile |

| Bromination | Br₂, FeBr₃ | 5-(4-bromophenyl)oxazole-2-carbonitrile |

| Acylation | CH₃COCl, AlCl₃ | 5-(4-acetylphenyl)oxazole-2-carbonitrile |

Nucleophilic Attack on the Oxazole Ring

The electron-deficient nature of the oxazole ring, particularly at the C2 and C5 positions, makes it susceptible to nucleophilic attack. The presence of the nitrile group at C2 significantly enhances the electrophilicity of this position, making it the most probable site for nucleophilic addition. Strong nucleophiles could potentially attack the C2 carbon, leading to either addition or a substitution reaction if a suitable leaving group were present. However, without a leaving group, the initial adduct would require a subsequent transformation to yield a stable product.

Ring-Opening and Rearrangement Reactions

Oxazole rings are known to undergo ring-opening reactions under various conditions. For instance, treatment with strong acids can lead to hydrolysis and cleavage of the ring. The presence of the 2-cyano group may influence the stability of the ring, potentially making it more susceptible to cleavage under certain nucleophilic or acidic conditions. Rearrangement reactions of oxazoles, such as the Cornforth rearrangement, are also known, but these typically require specific substitution patterns not present in this compound.

Cycloaddition Reactions (e.g., Diels-Alder as a diene or dienophile)

In Diels-Alder reactions, oxazoles can react as dienes. The electron-withdrawing nitrile group at the C2 position would lower the energy of the LUMO of the oxazole diene system, potentially making it more reactive towards electron-rich dienophiles. The reaction would likely proceed with the dienophile adding across the C2 and C5 positions of the oxazole ring, followed by the loss of the nitrile group or other rearrangements to form a new aromatic ring. The phenyl group at C5 would sterically and electronically influence the approach of the dienophile.

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis Reactions to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound is an expected and important transformation. This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat would protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction would proceed through a primary amide intermediate, 5-phenyloxazole-2-carboxamide, which would then be further hydrolyzed to the corresponding carboxylic acid, 5-phenyloxazole-2-carboxylic acid, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH in aqueous solution with heating), the hydroxide (B78521) ion would directly attack the electrophilic nitrile carbon. The initial product would be the salt of the carboxylic acid, which upon acidification would yield 5-phenyloxazole-2-carboxylic acid. Careful control of reaction conditions, such as using milder conditions (e.g., basic peroxide), can sometimes allow for the isolation of the intermediate amide.

Expected Products from Nitrile Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

| H₃O⁺, Δ | 5-Phenyloxazole-2-carboxamide | 5-Phenyloxazole-2-carboxylic acid |

| 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 5-Phenyloxazole-2-carboxamide | 5-Phenyloxazole-2-carboxylic acid |

Reduction Reactions to Amines

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding the versatile aminomethyl group. For this compound, this reduction would produce (5-phenyloxazol-2-yl)methanamine, a key building block for further derivatization. While specific studies on this exact substrate are not extensively documented, a variety of well-established methods for the reduction of aromatic nitriles are applicable.

Catalytic hydrogenation is a primary method for this conversion. This process typically involves hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity. For instance, cobalt-based catalysts have been shown to be effective for the hydrogenation of benzonitrile (B105546) to benzylamine. msu.edu

Chemical reduction offers an alternative to catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. mdpi.com The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org A subsequent aqueous workup protonates the intermediate to yield the final amine product. libretexts.org Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be employed for this purpose.

| Reagent/Catalyst | Reaction Type | Expected Product |

| H₂ / Raney Ni | Catalytic Hydrogenation | (5-phenyloxazol-2-yl)methanamine |

| H₂ / Pd/C | Catalytic Hydrogenation | (5-phenyloxazol-2-yl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | Chemical Reduction | (5-phenyloxazol-2-yl)methanamine |

| Borane-THF (BH₃·THF) | Chemical Reduction | (5-phenyloxazol-2-yl)methanamine |

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic addition reactions, most notably with organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds. msu.edulibretexts.org

The addition of a Grignard reagent to the nitrile group forms an intermediate imine anion upon nucleophilic attack. libretexts.org This intermediate is typically not isolated but is hydrolyzed during aqueous workup to yield a ketone. stackexchange.comsaskoer.ca This two-step sequence provides a powerful method for the synthesis of various (5-phenyloxazol-2-yl) ketones, transforming the nitrile into a carbonyl functional group and forming a new carbon-carbon bond. lumenlearning.com

Another fundamental nucleophilic addition is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid, 5-phenyloxazole-2-carboxylic acid.

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Carbanion | Methylmagnesium Bromide (CH₃MgBr) | Imine Anion | 1-(5-phenyloxazol-2-yl)ethan-1-one |

| Carbanion | Phenyllithium (C₆H₅Li) | Imine Anion | Phenyl(5-phenyloxazol-2-yl)methanone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | (5-phenyloxazol-2-yl)methanamine |

| Hydroxide | Sodium Hydroxide (NaOH), then H₃O⁺ | Amide | 5-Phenyloxazole-2-carboxylic acid |

Cross-Coupling Reactions Involving the Nitrile

While less common than reactions at the carbon atom, the nitrile group itself can participate in certain cross-coupling reactions. These advanced methods often involve transition metal catalysis and can lead to unique molecular architectures.

One such transformation is the copper-mediated N-arylation of nitriles with arylboronic acids. st-andrews.ac.uknih.gov In this type of reaction, the nitrile acts as a neutral N-ligand that couples with an aryl group from the boronic acid, likely proceeding through a Cu(III) intermediate. nih.gov The reaction generates a cationic nitrilium intermediate, which can be trapped by nucleophiles. This offers a pathway to synthesize N-aryl amides from this compound.

Another potential transformation is reductive decyanation, where the cyano group is removed and replaced with a hydrogen atom. nih.gov This can occur via mechanisms involving hydride reagents like lithium aluminum hydride, particularly if the adjacent carbon is stabilized, or through catalytic hydrogenation under specific conditions. nih.gov While often a side reaction, it can be synthetically useful for removing a nitrile group that was used to activate a molecule in a previous step. nih.gov One-pot oxidative coupling followed by decyanation has also been reported for complex heterocyclic systems. nih.gov

| Reaction Type | Catalyst/Reagent | Key Intermediate | Potential Product Class |

| Oxidative N-Arylation | Cu(OTf)₂ / Arylboronic Acid | Nitrilium Ion | N-Aryl-5-phenyloxazole-2-carboxamide |

| Reductive Decyanation | LiAlH₄ or specific hydrogenation catalysts | Carbanion or radical | 5-Phenyloxazole (B45858) |

Reactivity of the Phenyl Substituent and Potential for Further Derivatization

Functionalization of the Phenyl Ring via Electrophilic or Cross-Coupling Methods

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. msu.eduminia.edu.eg The regiochemical outcome of these substitutions is dictated by the electronic nature of the 2-cyano-oxazol-5-yl substituent attached to the ring. Both the oxazole ring and the nitrile group are electron-withdrawing, thus deactivating the phenyl ring towards electrophilic attack compared to benzene. libretexts.org This deactivating nature directs incoming electrophiles primarily to the meta positions of the phenyl ring. libretexts.org

Common EAS reactions include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro group at the meta position. masterorganicchemistry.com Studies on the analogous 5-phenylisoxazole (B86612) system show that nitration occurs on the phenyl ring, supporting the feasibility of this transformation. researchgate.net Similarly, halogenation with reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield the meta-bromo derivative.

Once functionalized, for instance with a halogen, the phenyl ring can undergo various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound. mdpi.comnih.gov For example, a meta-bromo derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids using a palladium catalyst to generate complex biaryl structures. rsc.orgresearchgate.net

| Reaction Type | Reagents | Position of Substitution | Product Example |

| Nitration | HNO₃, H₂SO₄ | meta | 5-(3-nitrophenyl)oxazole-2-carbonitrile |

| Bromination | Br₂, FeBr₃ | meta | 5-(3-bromophenyl)oxazole-2-carbonitrile |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | meta (from bromo-derivative) | 5-([1,1'-biphenyl]-3-yl)oxazole-2-carbonitrile |

Investigations into Catalyst Development and Reaction Efficiency

The efficiency, selectivity, and sustainability of the transformations involving this compound can be significantly enhanced through the development of advanced catalytic systems. Research in related fields provides insight into potential strategies for optimizing these reactions.

For multi-component reactions that build heterocyclic nitrile structures, novel catalysts are continuously being explored. For example, magnetically separable nanoparticles have been developed as reusable and environmentally friendly catalysts for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov Such strategies, focusing on catalyst recovery and reuse, are central to green chemistry and could be adapted for the synthesis or derivatization of oxazole systems.

In the realm of cross-coupling reactions, significant progress has been made in moving from precious metal catalysts like palladium to more abundant and cost-effective first-row transition metals such as nickel. rsc.org Nickel catalysts have been shown to couple a broader range of challenging electrophiles in Suzuki-Miyaura reactions. rsc.org The development of specific ligand systems for these catalysts is crucial for achieving high turnover numbers and functional group tolerance.

Furthermore, the implementation of flow chemistry offers a promising avenue for improving reaction efficiency and safety, particularly for reactions involving highly reactive intermediates like organolithium compounds. researchgate.netresearchgate.net Continuous-flow processes allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities while minimizing hazardous conditions. beilstein-journals.org These advanced methodologies could be applied to the synthesis and functionalization of this compound to create more efficient and scalable chemical processes.

Derivatization Strategies and Analogue Synthesis Based on 5 Phenyloxazole 2 Carbonitrile

Design Principles for Structural Modification

Phenyl Moiety: Modifications to the phenyl ring are a common strategy to explore the impact of electronic and steric effects. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, influencing its reactivity and intermolecular interactions. Furthermore, the incorporation of bulky or conformationally restricted substituents can probe the spatial requirements of target binding sites.

Nitrile Group: The nitrile group is a key functional handle that can be transformed into a variety of other functional groups. This allows for the introduction of diverse chemical properties, such as basicity (amines), acidity (carboxylic acids), or the ability to participate in hydrogen bonding (amides, tetrazoles). The choice of the target functional group is dictated by the desired physicochemical properties and potential interactions with biological targets.

Synthesis of Substituted 5-Phenyloxazole-2-carbonitrile Analogues

The synthesis of analogues of this compound leverages a range of established and modern synthetic methodologies to achieve modifications at the phenyl ring, transformations of the nitrile group, and substitution on the oxazole (B20620) ring.

Modifications at the Phenyl Moiety

A primary strategy for modifying the phenyl moiety involves starting from appropriately substituted benzaldehydes, which can then be converted to the corresponding 5-substituted-phenyloxazole-2-carbonitrile. For instance, commercially available substituted benzaldehydes can be converted to oximes, which are then dehydrated to nitriles. These substituted benzonitriles can then undergo further reactions to form the oxazole ring.

Alternatively, direct functionalization of the phenyl ring of this compound can be achieved through electrophilic aromatic substitution reactions. However, the directing effects of the oxazole ring and the deactivating nature of the nitrile group must be considered. More versatile approaches often involve cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated precursor, for example, 5-(4-bromophenyl)oxazole-2-carbonitrile. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.

| Precursor Compound | Reagents and Conditions | Resulting Analogue |

| 5-(4-bromophenyl)oxazole-2-carbonitrile | Arylboronic acid, Pd catalyst, base | 5-(4-Arylphenyl)oxazole-2-carbonitrile |

| 5-(4-aminophenyl)oxazole-2-carbonitrile | Acyl chloride, base | 5-(4-acetamidophenyl)oxazole-2-carbonitrile |

| 5-(4-hydroxyphenyl)oxazole-2-carbonitrile | Alkyl halide, base | 5-(4-alkoxyphenyl)oxazole-2-carbonitrile |

Transformations of the Nitrile Group to Other Functional Groups

The nitrile group at the C2 position of the oxazole ring is a versatile precursor for a variety of other functional groups. These transformations are crucial for diversifying the chemical properties of the analogues.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid (5-phenyloxazole-2-carboxylic acid) or carboxamide (5-phenyloxazole-2-carboxamide). The reaction conditions can be tuned to favor one product over the other.

Reduction: The nitrile group can be reduced to a primary amine ( (5-phenyloxazol-2-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This introduces a basic center into the molecule.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. For example, reaction with sodium azide (B81097) in the presence of a Lewis acid can yield 5-phenyl-2-(1H-tetrazol-5-yl)oxazole. Tetrazoles are often used as bioisosteres for carboxylic acids.

| Starting Material | Reagents and Conditions | Product |

| This compound | H2SO4, H2O | 5-Phenyloxazole-2-carboxylic acid |

| This compound | H2O2, NaOH | 5-Phenyloxazole-2-carboxamide |

| This compound | LiAlH4 | (5-Phenyloxazol-2-yl)methanamine |

| This compound | NaN3, NH4Cl | 5-Phenyl-2-(1H-tetrazol-5-yl)oxazole |

Substitution at the Oxazole Ring Positions (C4, C5)

Direct substitution on the pre-formed oxazole ring of this compound is challenging due to the aromatic nature and electron-deficient character of the ring. A more common approach is to construct the substituted oxazole ring from suitably functionalized precursors.

For substitution at the C4 position, one could start with a β-keto ester that already bears the desired substituent. For example, the reaction of a substituted β-keto ester with a source of ammonia (B1221849) and subsequent cyclization and dehydration can lead to a 4-substituted-5-phenyloxazole. The introduction of the 2-carbonitrile group can be achieved in a subsequent step.

Direct C-H functionalization of the oxazole ring is an emerging area, but its application to this compound is not yet widely reported.

Regioselectivity and Stereoselectivity in Derivatization

Stereoselectivity: For the derivatization strategies discussed, the core this compound scaffold is achiral. Stereoselectivity becomes a consideration only when chiral centers are introduced during the derivatization process. For example, if a substituent introduced on the phenyl ring or at the C4 position contains a stereocenter, or if a chiral reagent or catalyst is used in the synthesis, the formation of stereoisomers is possible. In such cases, chiral chromatography or stereoselective synthetic methods would be required to separate or selectively synthesize the desired stereoisomer. At present, the available literature does not extensively cover stereoselective derivatizations of this specific scaffold.

Computational and Theoretical Investigations of 5 Phenyloxazole 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 5-Phenyloxazole-2-carbonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical information about the molecule's reactivity and electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and oxazole (B20620) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing carbonitrile group and the oxazole ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound:

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Phenyl Ring, Oxazole Ring |

| LUMO | -1.8 | Carbonitrile Group, Oxazole Ring |

| HOMO-LUMO Gap | 4.7 | - |

Charge Distribution and Reactivity Prediction

The distribution of electron density within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the nitrogen atom of the oxazole ring and the nitrogen of the carbonitrile group are expected to be regions of negative potential (red/yellow), making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the phenyl ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. These parameters provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Spectroscopic Property Prediction Methodologies (e.g., theoretical NMR, IR, UV-Vis calculations)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values, when compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net This is particularly useful for identifying characteristic functional groups, such as the C≡N stretch of the carbonitrile group and the C=N and C-O stretches of the oxazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide insights into the molecule's photophysical properties.

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Feature | Approximate Value |

|---|---|---|

| ¹³C NMR | Carbonitrile Carbon (C≡N) | 115-120 ppm |

| IR | Carbonitrile Stretch (C≡N) | 2230-2250 cm⁻¹ |

| UV-Vis | λmax (π → π*) | 280-300 nm |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into the behavior of larger systems and over time.

Conformational Analysis and Stability

Conformational analysis of this compound involves studying the rotation around the single bond connecting the phenyl ring to the oxazole ring. While this bond allows for rotation, there may be a preferred orientation (conformer) that is energetically more stable due to a balance of steric and electronic effects. Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings to identify the most stable conformer(s). This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can be used to model the behavior of multiple this compound molecules in a condensed phase (e.g., in solution or as a solid). These simulations can reveal the nature and strength of intermolecular interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar carbonitrile and oxazole moieties. Understanding these interactions is key to predicting the molecule's aggregation behavior, solubility, and crystal packing. For instance, strong π-π stacking interactions could favor the formation of ordered aggregates or specific crystal structures.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can predict plausible reaction pathways and identify the associated transition states.

Reaction Pathway Prediction: Theoretical studies on related oxazole derivatives suggest that reactions involving the oxazole ring or its substituents can be modeled to predict the most favorable pathways. For instance, in the synthesis of substituted oxazoles, computational models can help understand the sequence of bond formation and breaking. While specific studies on this compound are not extensively documented in publicly available research, the general principles of oxazole chemistry suggest several potential reaction pathways that could be computationally investigated. These include electrophilic attack at the nitrogen or oxygen atoms, nucleophilic attack at the carbon atoms of the oxazole ring, and reactions involving the cyano and phenyl groups.

For example, the van Leusen oxazole synthesis, a common method for forming the oxazole ring, involves a series of intermediates that can be computationally modeled to understand the reaction mechanism in detail. nih.gov Similar approaches could be applied to predict the outcomes of reactions starting from this compound.

Transition State Analysis: The transition state is a critical point on the reaction coordinate that determines the activation energy and, consequently, the rate of a reaction. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of transition states. For a given reaction of this compound, the transition state structure would reveal the specific arrangement of atoms as they transform from reactants to products.

The lifetime of a transition state is typically on the order of femtoseconds. nih.gov The analysis of the vibrational frequencies of the transition state structure is a key step; a single imaginary frequency confirms that the located structure is indeed a true transition state. The value of this imaginary frequency is related to the motion of the atoms along the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for a Reaction of an Oxazole Derivative

| Parameter | Value |

| Reaction Coordinate | C-N bond formation |

| Activation Energy (kcal/mol) | 15-25 |

| Key Bond Distances (Å) | C...N: 1.8-2.2 |

| Imaginary Frequency (cm⁻¹) | -200 to -500 |

Note: This table is illustrative and based on general values for similar reactions in computational studies of heterocyclic compounds. Specific values for this compound would require dedicated calculations.

In Silico Assessment of Chemical Reactivity and Selectivity

The inherent reactivity and selectivity of this compound can be assessed using a variety of in silico methods. These computational assessments provide a detailed picture of the molecule's electronic structure and its propensity to react at different sites.

Electronic Properties and Reactivity Descriptors: DFT calculations are commonly used to determine the electronic properties of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Drawing parallels from a DFT study on the related compound 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, we can infer the likely electronic properties of this compound. ajchem-a.com The presence of the electron-withdrawing cyano group is expected to lower the LUMO energy, potentially making the molecule a better electron acceptor.

Table 2: Predicted Electronic Properties and Global Reactivity Descriptors for this compound (based on analogous compounds)

| Parameter | Predicted Value | Significance |

| HOMO Energy (eV) | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy (eV) | -2.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Kinetic stability and reactivity |

| Electronegativity (χ) | 4.25 to 5.25 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 3.6 to 5.5 | Propensity to accept electrons |

Note: These values are estimations based on data from structurally similar compounds and would need to be confirmed by specific calculations for this compound. ajchem-a.com

Molecular Electrostatic Potential (MEP) and Local Reactivity: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the nitrogen atom of the oxazole ring and the nitrogen atom of the cyano group are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the carbon atoms of the oxazole ring and the carbon of the cyano group would likely exhibit a more positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Orbital Analysis: A detailed analysis of the molecular orbitals (MOs) can provide further insights into the reactivity of this compound. The distribution of the HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively. In many aromatic heterocyclic systems, the HOMO and LUMO are delocalized π-orbitals. youtube.com The specific shape and localization of these frontier orbitals would determine the selectivity of reactions such as cycloadditions or electrophilic aromatic substitutions on the phenyl ring.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Phenyloxazole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Phenyloxazole-2-carbonitrile. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal signals corresponding to the protons of the phenyl ring and the single proton on the oxazole (B20620) ring. The protons of the phenyl group would typically appear as a complex multiplet system in the aromatic region (approximately 7.40-8.00 ppm). The proton at the 4-position of the oxazole ring is expected to appear as a distinct singlet further downfield, typically around 8.0-8.5 ppm, due to the electronic environment of the heterocyclic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key expected signals include the nitrile carbon (C≡N), which is typically found in the 110-120 ppm range. The carbon atoms of the oxazole and phenyl rings would produce a series of signals in the aromatic region (approximately 120-160 ppm). rsc.orgscispace.com The specific chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms in the oxazole ring and the electron-withdrawing nature of the nitrile group.

2D NMR Spectroscopy: To confirm the assignments from 1D spectra, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons within the phenyl ring, helping to decipher the multiplet structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the phenyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary (non-protonated) carbons by showing correlations from protons to these carbons. For instance, the proton at the 4-position of the oxazole ring would show correlations to the carbons at positions 2, 5, and the attached phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and chemical shift increments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole C2 | - | ~135-140 |

| Nitrile (-CN) | - | ~112-115 |

| Oxazole C4 | ~8.10 (s, 1H) | ~130-135 |

| Oxazole C5 | - | ~155-160 |

| Phenyl C1' (ipso) | - | ~126-129 |

| Phenyl C2'/C6' (ortho) | ~7.85 (m, 2H) | ~125-128 |

| Phenyl C3'/C5' (meta) | ~7.50 (m, 2H) | ~129-132 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₀H₆N₂O), HRMS is used to confirm the molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the elemental composition can be definitively established. The calculated exact mass of the [M+H]⁺ ion for C₁₀H₆N₂O is 171.0553. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity. rsc.org

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. A plausible fragmentation pathway for this compound would involve initial cleavages of the oxazole ring and losses of small, stable molecules.

Key expected fragmentation steps include:

Loss of a cyanide radical (·CN) from the molecular ion.

Cleavage of the oxazole ring, potentially leading to the loss of carbon monoxide (CO) or acetylene (B1199291) (C₂H₂).

Formation of a stable benzonitrile (B105546) cation ([C₆H₅CN]⁺) or a phenyl cation ([C₆H₅]⁺).

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Possible Ion Structure | Plausible Origin |

|---|---|---|

| 170 | [C₁₀H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [C₉H₆NO]⁺ | [M - CO]⁺˙ or [M - N₂]⁺˙ |

| 116 | [C₈H₆N]⁺ | [M - CO - CN]⁺ |

| 103 | [C₇H₅N]⁺˙ | Benzonitrile cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic peak would be the C≡N (nitrile) stretching vibration, which appears as a sharp, strong band in the range of 2220-2260 cm⁻¹. nih.gov Other key absorptions include C=N and C=C stretching vibrations from the oxazole and phenyl rings between 1500 and 1650 cm⁻¹. The C-O-C stretching of the oxazole ether linkage typically appears in the 1050-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in Raman, aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Oxazole C=N | Stretch | 1620 - 1680 | Medium |

| Oxazole C-O-C | Asymmetric Stretch | 1050 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

While a specific crystal structure for this compound is not reported in publicly available literature, analysis of closely related phenyl-substituted oxazole structures reveals common features. nih.govresearchgate.netmdpi.com If a suitable single crystal were obtained, the analysis would be expected to show:

A largely planar oxazole ring.

A specific dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring, which is influenced by steric and electronic factors.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings, which dictate the crystal packing. nih.gov

The crystallographic data would be presented as a set of unit cell parameters (a, b, c, α, β, γ), the space group, and tables of atomic coordinates, bond lengths, and angles. This provides unequivocal proof of the molecular structure.

Table 4: Illustrative Crystallographic Data from an Analogous Phenyl-Oxazole Compound (Note: This data is for a related structure and serves as an example of the information obtained.)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.36 |

| b (Å) | 12.27 |

| c (Å) | 21.85 |

| β (°) | 109.8 |

| Volume (ų) | 3875.5 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase method would be highly suitable for this compound. This typically involves a C18 (octadecylsilyl) stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. google.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm). The purity is determined by the percentage of the total peak area that corresponds to the main component.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. researchgate.netresearchgate.net A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would likely provide good separation. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Detection can be achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for both quantification and identification of impurities. nist.gov

Table 5: Suggested Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 Silica (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Water and Acetonitrile | UV-Vis (e.g., 254 nm) |

| GC | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm) | Helium | FID or MS |

Applications of 5 Phenyloxazole 2 Carbonitrile and Its Derivatives in Chemical Research

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The inherent reactivity of the 2-cyano group and the potential for functionalization of the oxazole (B20620) ring make 5-Phenyloxazole-2-carbonitrile a valuable intermediate in organic synthesis. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. These transformations open up avenues for the construction of more elaborate molecular architectures.

The oxazole core itself can participate in cycloaddition reactions and can be a precursor to other heterocyclic systems. For instance, oxazoles can react as dienes in Diels-Alder reactions, leading to the formation of pyridines and other complex nitrogen-containing heterocycles. Furthermore, the C-H bonds of the oxazole ring can be selectively functionalized through modern cross-coupling methodologies, such as direct C-H arylation, allowing for the introduction of diverse substituents. beilstein-journals.org This versatility enables chemists to utilize this compound as a scaffold to build a library of compounds with potential biological or material applications.

Potential in Materials Science

The unique electronic and photophysical properties of the 5-phenyloxazole (B45858) moiety have drawn attention to its potential applications in materials science. The conjugated system formed by the phenyl ring and the oxazole core can be extended and modified to create materials with tailored optical and electronic characteristics.

Derivatives of this compound are promising candidates for the development of organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). The design of efficient emitters for OLEDs often involves the combination of electron-donating and electron-accepting moieties to tune the emission color and improve charge transport properties. The this compound scaffold can be readily functionalized with various donor groups to create molecules with donor-acceptor architectures.

For example, research on pyrimidine-5-carbonitrile derivatives, which share the nitrile acceptor group, has demonstrated their potential in developing efficient blue and sky-blue OLEDs. nih.govsemanticscholar.orgktu.edu These studies have shown that by carefully selecting the donor units attached to the carbonitrile-containing heterocycle, it is possible to achieve high photoluminescence quantum yields and tune the emission wavelengths. Similarly, derivatives of carbazole (B46965) and imidazole (B134444) have been investigated as bifunctional materials for OLEDs, serving as both emitters and hosts. mdpi.com The incorporation of the this compound unit into such systems could lead to novel materials with enhanced performance.

| Compound Type | Potential Application | Key Features |

| Donor-Acceptor Molecules | Organic Light-Emitting Diodes (OLEDs) | Tunable emission, improved charge transport |

| Carbazole-Oxazole Hybrids | Host materials in OLEDs | High triplet energy, good hole mobility |

| Pyrimidine-Oxazole Conjugates | Blue and sky-blue emitters | Thermally activated delayed fluorescence (TADF) |

The integration of this compound derivatives into polymer chains offers a pathway to new materials with enhanced thermal stability, and specific optical and electronic properties. The functional groups on the oxazole or the phenyl ring can be modified to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups, allowing for their incorporation into various polymer backbones.

Conjugated polymers, which feature alternating single and double bonds along the polymer chain, are of particular interest for applications in organic electronics. The synthesis of donor-acceptor conjugated polymers often involves the polycondensation of electron-rich and electron-deficient monomers. rsc.orgnih.govmdpi.comnih.gov this compound, with its electron-withdrawing nitrile group, can serve as an acceptor monomer in such polymerizations. The resulting polymers could exhibit interesting photophysical and electronic properties suitable for applications in organic solar cells, field-effect transistors, and sensors. Furthermore, the incorporation of the rigid and stable oxazole ring into polymer backbones can enhance the thermal and mechanical properties of the resulting materials, as seen in the development of poly(benzoxazole imide)s. acs.org

The inherent fluorescence of many oxazole derivatives makes them attractive candidates for the development of fluorescent probes and dyes. The photophysical properties of these molecules, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by introducing different substituents onto the this compound core. nih.govmdpi.com

Fluorescent probes are designed to detect specific analytes, such as metal ions, pH changes, or biologically important molecules, through a change in their fluorescence signal. researchgate.netmdpi.comnih.govnih.govnih.govrsc.orgnih.gov The nitrile group of this compound can be transformed into various functional groups that can act as binding sites for specific targets. For instance, the conversion of the nitrile to a carboxylic acid or an amine would allow for the attachment of chelating agents for metal ion sensing. The synthesis of fluorescent probes based on other heterocyclic systems like carbazole and imidazole has been extensively reported, demonstrating the versatility of this approach. nih.govrsc.org

| Probe Type | Target Analyte | Sensing Mechanism |

| Metal Ion Probes | Heavy metal ions (e.g., Hg²⁺, Cu²⁺) | Chelation-induced fluorescence change |

| pH Probes | Protons (H⁺) | Protonation/deprotonation of functional groups |

| Biomolecule Probes | Specific proteins or enzymes | Covalent binding or non-covalent interactions |

Role in Catalysis

The field of catalysis has also benefited from the unique structural features of oxazole-containing molecules. The nitrogen atom in the oxazole ring can act as a coordination site for metal ions, making oxazole derivatives suitable for use as ligands in metal-catalyzed reactions.

The design of chiral ligands is crucial for the development of asymmetric catalytic reactions, which are essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Oxazoline (B21484) ligands, which are structurally related to oxazoles, have been widely used in a variety of asymmetric reactions due to their ease of synthesis and the ability to induce high levels of stereoselectivity. alfachemic.comacs.org

While less common than their oxazoline counterparts, oxazole-based ligands have also been explored in catalysis. mdpi.com The this compound scaffold provides a rigid framework that can be functionalized with chiral auxiliaries to create novel chiral ligands. The nitrogen atom of the oxazole ring, in conjunction with other coordinating groups introduced elsewhere on the molecule, can form stable complexes with transition metals. rsc.orgnih.govnih.gov These metal complexes can then be used to catalyze a range of organic transformations, such as cross-coupling reactions, hydrogenations, and cycloadditions, with the potential for high enantioselectivity. The development of new ligands based on the this compound structure could lead to the discovery of novel catalytic systems with improved activity and selectivity.

Organocatalytic Applications

While direct organocatalytic applications of this compound are not extensively documented, the structural motifs present in the molecule and its derivatives suggest potential utility in this field. The broader class of oxazoline-containing ligands has been widely successful in asymmetric catalysis. acs.org Chiral bis(oxazoline) and pyridine-oxazoline ligands, in particular, have been employed in a multitude of metal-catalyzed enantioselective reactions. nih.govrsc.org These ligands are valued for their modular nature and ease of synthesis, typically from readily available chiral β-amino alcohols. acs.org

The catalytic activity of these oxazoline-containing complexes stems from the ability of the chiral oxazoline moiety to induce asymmetry in the formation of the product. acs.org The stereocenter, located alpha to the oxazolinyl nitrogen, is in close proximity to the metal's active site, thereby directly influencing the stereochemical outcome of the reaction. acs.org Iron complexes with bis(oxazoline) ligands, for instance, have been developed as catalysts for asymmetric reactions, leveraging iron's abundance and low environmental impact. rsc.org

For this compound to function as an organocatalyst, it would likely need to be modified to incorporate chirality. The principles of organocatalysis often rely on the catalyst's ability to activate substrates through the formation of transient covalent bonds or through non-covalent interactions. The nitrogen atom in the oxazole ring and the nitrile group could potentially act as Lewis basic sites to activate substrates.

Table 1: Key Concepts in Organocatalysis Relevant to Oxazole Derivatives

| Concept | Description | Potential Role of this compound Derivatives |

| Chiral Ligands | Asymmetric molecules that bind to a metal center to create a chiral catalyst for enantioselective transformations. acs.orgnih.gov | Modification of the this compound backbone to include chiral substituents could lead to novel chiral ligands. |

| Lewis Basicity | The ability of a molecule to donate a pair of electrons to a Lewis acid. | The nitrogen atom of the oxazole ring and the nitrile group can act as Lewis basic sites for substrate activation. |

| Hydrogen Bonding | A type of non-covalent interaction that can be used to control the stereochemistry of a reaction. | Introduction of hydrogen bond donor or acceptor groups onto the this compound scaffold could enable its use in hydrogen-bond-mediated organocatalysis. |

Agrochemical Research and Development (focused on design principles, not efficacy)

The oxazole ring is a key structural component in a variety of agrochemicals, including fungicides, insecticides, and herbicides. bohrium.comresearchgate.net The design of new agrochemicals based on the this compound scaffold would involve leveraging the oxazole core as a central building block and systematically modifying the phenyl and nitrile substituents to optimize biological activity. bohrium.com

The process of designing new crop protection agents from a lead compound like this compound follows established principles of medicinal and agrochemical chemistry. The oxazole ring often serves as a stable scaffold to which various functional groups can be attached to modulate the compound's physicochemical properties and biological activity. bohrium.com

Design Principles for Agrochemical Analogs:

Scaffold Hopping and Isosteric Replacement: The oxazole ring itself can be considered an isostere of other five-membered heterocyclic rings used in agrochemicals. For instance, replacing a thiazole (B1198619) or pyrazole (B372694) ring with an oxazole ring can lead to new compounds with different biological profiles. researchgate.net

Substituent Modification: The phenyl group at the 5-position and the nitrile group at the 2-position are prime locations for modification. Introducing different substituents on the phenyl ring (e.g., halogens, alkyl groups, trifluoromethyl groups) can significantly impact the molecule's lipophilicity, electronic properties, and ultimately its interaction with biological targets. google.com Similarly, the nitrile group could be hydrolyzed to an amide or carboxylic acid, or replaced with other functional groups to explore different chemical spaces.

Fragment-Based Design: The this compound molecule can be deconstructed into its constituent fragments (phenyl, oxazole, nitrile). These fragments can then be combined with other known bioactive fragments to generate novel hybrid molecules with potentially enhanced or new activities. researchgate.net

Table 2: Design Strategies for this compound-Based Agrochemicals

| Design Strategy | Rationale | Example Modification |

| Phenyl Ring Substitution | To alter lipophilicity, electronic properties, and steric interactions with the target site. | Introduction of a trifluoromethyl group to increase metabolic stability and binding affinity. |

| Nitrile Group Modification | To change the polarity and hydrogen bonding capabilities of the molecule. | Conversion of the nitrile to a carboxamide to introduce hydrogen bonding donors and acceptors. |

| Oxazole Ring Bioisosteres | To explore different heterocyclic scaffolds with similar spatial arrangements but different electronic properties. | Replacement of the oxazole ring with a 1,3,4-oxadiazole (B1194373) ring. mdpi.com |

Corrosion Inhibition Studies (focused on mechanism, not performance data)

Oxazole derivatives have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net The mechanism of corrosion inhibition by these organic molecules is primarily attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netijcsi.promdpi.com

The adsorption process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen and oxygen in the oxazole ring) and the vacant d-orbitals of the metal atoms. This type of interaction leads to a more strongly adsorbed and stable protective layer.

The molecular structure of this compound provides several features that contribute to its potential as a corrosion inhibitor:

Heteroatoms: The presence of nitrogen and oxygen atoms in the oxazole ring provides active sites for adsorption onto the metal surface through the donation of lone pair electrons.

π-Electrons: The aromatic phenyl ring and the oxazole ring contain a high density of π-electrons, which can also interact with the metal surface.

Nitrile Group: The nitrile group contains a nitrogen atom with a lone pair of electrons and a triple bond, which can also participate in the adsorption process.

Table 3: Mechanistic Aspects of Corrosion Inhibition by Oxazole Derivatives

| Feature | Role in Corrosion Inhibition | Type of Interaction |

| Oxazole Ring (N and O atoms) | Act as adsorption centers by donating lone pair electrons to the metal's vacant d-orbitals. | Chemisorption |

| Phenyl Group (π-electrons) | Interaction of π-electrons with the metal surface contributes to adsorption. | Physisorption/Chemisorption |

| Nitrile Group | The nitrogen atom's lone pair and the triple bond can participate in the adsorption process. | Chemisorption |

| Overall Molecular Structure | Forms a protective barrier on the metal surface, displacing water molecules and preventing corrosive attack. researchgate.netmdpi.com | Physisorption and Chemisorption |

Structure Activity Relationship Sar Studies and Molecular Design Concepts

Rational Design of Oxazole-Nitrile Scaffolds

The rational design of oxazole-nitrile scaffolds, including 5-phenyloxazole-2-carbonitrile, is a strategic process aimed at developing compounds with specific biological activities. The oxazole (B20620) ring, with its unique electronic and structural properties, serves as a versatile framework in drug design. researchgate.net The presence of both oxygen and nitrogen heteroatoms allows for a range of interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. researchgate.net

The design of these scaffolds often involves bioisosteric replacement, where parts of a known active molecule are replaced with groups having similar physical or chemical properties to improve potency or pharmacokinetic profiles. For instance, the oxazole ring can act as a bioisostere for other five-membered heterocycles like furan (B31954) or pyridine, offering a different arrangement of heteroatoms that can fine-tune interactions with a target receptor. rsc.org

In the context of developing inhibitors for specific enzymes, the rational design process for oxazole-nitrile scaffolds would consider the three-dimensional structure of the target's active site. The 5-phenyl group can be strategically positioned to occupy a hydrophobic pocket, while the 2-carbonitrile group can act as a hydrogen bond acceptor or participate in other polar interactions. Modifications to the phenyl ring and the core oxazole structure are then systematically made to optimize these interactions and enhance inhibitory activity.

A study on 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally very similar to this compound, demonstrated the effectiveness of this rational design approach. By mimicking the structure of known tubulin polymerization inhibitors, researchers were able to synthesize N,5-diphenyloxazole-2-carboxamides with improved cytotoxic activity. researchgate.net This highlights how the 5-phenyloxazole (B45858) core can be rationally employed to design potent bioactive compounds.

Elucidation of Molecular Recognition Principles via In Silico Methods

In silico methods, such as molecular docking and binding site analysis, are indispensable tools for understanding the molecular recognition principles governing the interaction of this compound derivatives with their biological targets. These computational techniques provide insights into the binding modes and affinities of ligands, guiding further structural modifications.

Molecular docking simulations can predict the preferred orientation of a this compound derivative within the active site of a target protein. For example, in the case of enzyme inhibition, docking studies can reveal key interactions, such as hydrogen bonds between the nitrile nitrogen or oxazole oxygen and amino acid residues in the active site. The phenyl group at the 5-position can be shown to engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Binding site analysis further complements molecular docking by identifying the key features of the receptor's active site that are crucial for ligand binding. This analysis can highlight hydrophobic regions, hydrogen bond donors and acceptors, and areas where steric hindrance may occur. This information is vital for the rational design of new derivatives with improved complementarity to the binding site.

While specific molecular docking studies on this compound are not widely published, the principles can be inferred from studies on analogous structures. For instance, molecular docking of 5-phenyl-1H-pyrazole derivatives, which share a similar five-membered ring with a phenyl substituent, has been used to determine the probable binding modes in the active site of BRAF(V600E), a cancer-related protein. nih.gov Similarly, in silico studies of other heterocyclic compounds have successfully predicted binding interactions that were later confirmed experimentally.

Impact of Substituent Effects on Molecular Interactions

Electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring can increase the electron density of the aromatic system, which may enhance π-π stacking interactions with the target protein. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can decrease the electron density, potentially altering the electrostatic interactions within the binding site. A systematic review of oxazolone (B7731731) derivatives indicated that an increase in the electron-donating properties of the substituent on the phenyl ring at the C-2 position led to a decrease in the oxazolone ring-operating reaction. thepharmajournal.com

The position of the substituent on the phenyl ring is also critical. A substituent at the para position may have a different effect on binding affinity compared to a substituent at the meta or ortho position due to the specific geometry of the binding pocket. For example, in a study of 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors, optimization of both aryl rings, including the position of substituents, led to very potent inhibitors. acs.org

The following table summarizes the potential impact of different substituents on the molecular interactions of this compound derivatives, based on general principles of medicinal chemistry.

| Substituent Group | Position on Phenyl Ring | Potential Impact on Molecular Interactions |

| Methoxy (-OCH3) | para | Can act as a hydrogen bond acceptor and increase electron density, potentially enhancing binding. |

| Chloro (-Cl) | para | Can form halogen bonds and alter the electronic profile, which may improve binding affinity. |

| Methyl (-CH3) | meta | Can provide favorable van der Waals interactions within a hydrophobic pocket. |

| Nitro (-NO2) | para | Strong electron-withdrawing group that can significantly alter electrostatic interactions. |

Development of Novel Molecular Scaffolds Based on this compound

The this compound scaffold serves as a valuable starting point for the development of novel molecular architectures with diverse biological activities. By employing strategies such as scaffold hopping and chemical synthesis of derivatives, researchers can explore new chemical spaces and identify compounds with improved properties.

Scaffold hopping involves replacing the core structure of a molecule with a different but functionally equivalent scaffold. This approach can lead to the discovery of novel compounds with different intellectual property profiles and potentially better ADME (absorption, distribution, metabolism, and excretion) properties. For example, the oxazole ring in this compound could be replaced by other five-membered heterocycles like isoxazole, thiazole (B1198619), or pyrazole (B372694) to generate new classes of compounds.

The synthesis of novel heterocyclic compounds from existing scaffolds is a common strategy in drug discovery. jmchemsci.com The functional groups on the this compound molecule, such as the nitrile group and the phenyl ring, provide reactive handles for further chemical modifications. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to form more complex heterocyclic systems. The phenyl ring can be further functionalized with various substituents to probe for additional binding interactions.

While specific examples of novel scaffolds developed directly from this compound are limited in the public domain, the principles of medicinal chemistry suggest numerous possibilities for its use as a template for the synthesis of new and potentially more effective therapeutic agents. The versatility of the oxazole core continues to make it an attractive scaffold for the development of novel bioactive molecules. jmchemsci.com

Future Research Directions and Challenges in 5 Phenyloxazole 2 Carbonitrile Chemistry

Exploration of Novel Synthetic Methodologies

A primary challenge in the continued utilization of 5-phenyloxazole-2-carbonitrile is the development of synthetic methodologies that offer improvements in efficiency, atom economy, and environmental impact over classical approaches like the Robinson-Gabriel or van Leusen syntheses. researchgate.netnih.gov Future research is expected to concentrate on several innovative strategies.

One promising avenue is the application of visible-light photocatalysis . This technique enables the construction of oxazole (B20620) rings under mild, room-temperature conditions, avoiding the harsh reagents and high temperatures often required in traditional methods. organic-chemistry.orgnih.gov Research in this area could focus on designing photocatalytic cycles specifically tailored for the direct synthesis of 2-cyano substituted oxazoles from simple precursors. acs.org Another key area is the development of one-pot multicomponent reactions (MCRs) . MCRs enhance efficiency by combining multiple synthetic steps into a single operation, reducing waste and purification efforts. mdpi.com Future work will likely target the discovery of novel MCRs that can assemble the this compound core from readily available starting materials in a single, streamlined process.

Furthermore, the adoption of flow chemistry presents a significant opportunity for scalable and controlled synthesis. Continuous flow processes can overcome the limitations of batch reactions, offering better heat management, improved safety, and the potential for automated production. researchgate.net The development of robust flow chemistry protocols would be a major step towards the industrial-scale production of this compound.

| Methodology | Typical Conditions | Key Advantages for Future Research |

|---|---|---|

| Traditional (e.g., Robinson-Gabriel) | High temperatures, strong dehydrating agents (e.g., H₂SO₄, POCl₃) pharmaguideline.com | Well-established, predictable outcomes. |

| Visible-Light Photocatalysis | Room temperature, low catalyst loading, visible light irradiation acs.org | Mild conditions, high functional group tolerance, energy efficiency. |

| One-Pot Multicomponent Reactions | Single reaction vessel, often catalyzed. | High atom and step economy, reduced waste, operational simplicity. mdpi.com |

| Flow Chemistry | Continuous reactor system, precise control of parameters. | Scalability, enhanced safety, reproducibility, potential for automation. researchgate.net |

Deeper Understanding of Reaction Mechanisms

A thorough mechanistic understanding is crucial for optimizing existing synthetic routes and designing new, more efficient ones. While general mechanisms for oxazole formation are known, the specific influence of the phenyl group at the C5 position and the electron-withdrawing nitrile group at the C2 position warrants deeper investigation.

Future research should employ a combination of experimental and computational techniques. Computational chemistry , particularly Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies for various proposed mechanisms. acs.org This can provide invaluable insights into the factors controlling regioselectivity and reaction rates. For instance, computational studies could elucidate the intermediates in photocatalytic cycles or model the cyclization step in novel one-pot reactions. acs.org

Experimentally, techniques such as kinetic studies and in-situ reaction monitoring (e.g., using NMR or IR spectroscopy) can validate computational models and uncover unexpected reaction intermediates. The use of radical scavengers in photocatalytic reactions, for example, can confirm the involvement of radical species in the mechanism. organic-chemistry.org A more profound understanding of these mechanisms will enable chemists to rationally design better catalysts, select optimal reaction conditions, and suppress side reactions, leading to higher yields and purities.

Expansion of Application Areas in Chemical Science and Technology

While this compound is a known synthetic intermediate, its full potential across different scientific disciplines remains underexplored. The oxazole scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous bioactive molecules. nih.govnih.gov

A major future direction is the systematic exploration of its derivatives in medicinal chemistry . The 5-aryloxazole core is a known inhibitor of enzymes like VEGFR2 kinase, a target in cancer therapy. acs.orgestranky.sknih.gov The 2-cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a valuable feature for molecular recognition. Future work should involve the synthesis of libraries based on the this compound scaffold for screening against a wide range of biological targets, including kinases, proteases, and receptors.

Beyond medicine, the unique electronic and photophysical properties of the aryloxazole core suggest potential applications in materials science . Oxazole-containing compounds can exhibit fluorescence, making them candidates for development as organic light-emitting diodes (OLEDs), fluorescent probes, and advanced dyes. acs.orgresearchgate.net Research should focus on tuning the photophysical properties by modifying the phenyl ring and exploring the polymerization of oxazole-containing monomers to create novel functional polymers.

| Application Area | Relevant Properties of the Scaffold | Future Research Goal |

|---|---|---|

| Medicinal Chemistry | Privileged scaffold, rigid structure, hydrogen bonding capabilities of the nitrile group. nih.govacs.org | Design of novel enzyme inhibitors (e.g., kinases) and receptor modulators. |

| Materials Science | Aromatic system, potential for fluorescence and conjugation. acs.org | Development of new organic electronic materials, fluorescent dyes, and sensors. |

| Agrochemicals | Proven bioactivity of heterocyclic compounds. | Discovery of new herbicides, fungicides, or insecticides with novel modes of action. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. preprints.org For this compound, these computational tools present a significant opportunity to overcome complex challenges in both its synthesis and application.

In the realm of compound design, ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity or material properties of virtual derivatives of this compound. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, whether for a new drug candidate or a new material, dramatically accelerating the design-make-test-analyze cycle. iscientific.org

| Lifecycle Stage | AI/ML Application | Anticipated Impact |

|---|---|---|

| Synthesis Design | Retrosynthesis Prediction cas.org | Discovery of novel, more efficient synthetic pathways. |

| Synthesis Optimization | Reaction Condition Optimization technologynetworks.com | Increased yields, reduced experimental effort, and lower costs. |

| Derivative Design | Predictive QSAR Modeling nih.gov | Prioritization of high-potential molecules for synthesis, accelerating discovery. |

Sustainable and Cost-Effective Production Strategies

The principles of green chemistry are increasingly guiding synthetic research, and future efforts in this compound chemistry will be heavily influenced by the need for sustainability. ijpsonline.com The challenge lies in replacing traditional, often hazardous, reagents and solvents with more environmentally benign alternatives without compromising efficiency.

Future research will likely focus on several key green chemistry strategies. The use of alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov The development of catalyst-free reactions or the use of recoverable and reusable heterogeneous catalysts will also be a priority to minimize waste and environmental impact. organic-chemistry.orgnih.gov

A significant challenge and opportunity lie in the use of bio-based starting materials . For instance, developing synthetic routes that utilize precursors derived from biomass, such as lignin, could provide a sustainable and potentially cost-effective alternative to petroleum-based feedstocks. researchgate.net By focusing on metrics like atom economy, E-factor, and the use of green solvents (e.g., water, ionic liquids), the chemical community can develop production processes for this compound that are both economically viable and environmentally responsible. ijpsonline.com

| Strategy | Description | Potential Benefit |

|---|---|---|

| Alternative Energy Sources | Utilizing microwave or ultrasonic irradiation to drive reactions. nih.gov | Reduced reaction times and lower energy consumption. |

| Green Solvents | Replacing volatile organic compounds with water, ionic liquids, or deep-eutectic solvents. ijpsonline.com | Reduced pollution and improved safety. |

| Catalysis | Employing reusable heterogeneous catalysts or biocatalysts. organic-chemistry.org | Minimized waste and simplified product purification. |

| Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. researchgate.net | Improved sustainability and reduced carbon footprint. |

Q & A

Q. Advanced Research Focus

- Protection-Deprotection : Temporarily mask reactive sites (e.g., nitrile groups) using trimethylsilyl chloride .

- Flow Chemistry : Continuous reactors reduce intermediate degradation, as shown in for pyrazole synthesis .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustment of stoichiometry .

How can researchers validate the crystallographic purity of this compound derivatives?

Advanced Research Focus

Single-crystal XRD (e.g., CCDC datasets) is the gold standard. and highlight the importance of refining thermal displacement parameters (R-factor < 5%) and validating hydrogen bonding networks . For amorphous solids, pair distribution function (PDF) analysis or solid-state NMR resolves structural ambiguities.

What are the limitations of current catalytic systems in scaling up this compound synthesis?

Q. Advanced Research Focus

- Catalyst Recycling : Homogeneous catalysts (e.g., ionic liquids) are difficult to recover. Heterogeneous alternatives (e.g., Fe₃O₄ nanoparticles) offer magnetic separation but suffer from leaching .

- Solvent Waste : Aqueous protocols reduce toxicity but require energy-intensive lyophilization. Supercritical CO₂ extraction is a greener alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.